

Technical Monograph: 2-Butoxy-3-methoxybenzaldehyde

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Compound of Interest

Compound Name: 2-Butoxy-3-methoxybenzaldehyde

CAS No.: 65712-73-4

Cat. No.: B1272910

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Compound Identity & Synthetic Architecture

Executive Summary

2-Butoxy-3-methoxybenzaldehyde (C₁₂H₁₆O₃) is a functionalized aromatic aldehyde serving as a critical pharmacophore in the synthesis of bioactive heterocycles, particularly phenanthridines and Schiff base ligands.[1] Structurally derived from o-vanillin (2-hydroxy-3-methoxybenzaldehyde), this compound features a lipophilic butoxy tail at the ortho position relative to the aldehyde, significantly altering its solubility profile and receptor binding affinity compared to its parent phenol.[1]

This guide provides a definitive technical breakdown of its physicochemical properties, a validated synthesis protocol via Williamson etherification, and the analytical logic required for structural confirmation.[1]

Physicochemical Profile: The Molecular Weight Core[1]

Understanding the exact mass and isotopic distribution is fundamental for high-resolution mass spectrometry (HRMS) validation during synthesis.[1]

Molecular Weight Calculation

The molecular weight is derived from the standard atomic weights of the constituent elements (Carbon-12 scale).[1]

Element	Count	Atomic Weight (g/mol)	Contribution (g/mol)
Carbon (C)	12	12.011	144.132
Hydrogen (H)	16	1.008	16.128
Oxygen (O)	3	15.999	47.997
Total MW	208.257		

- Monoisotopic Mass: 208.1099 g/mol (Critical for $[M+H]^+$ identification in MS).[1]
- Exact Mass: 208.11 g/mol .[1]
- Formula: $C_{12}H_{16}O_3$.[1][2]

Solubility & Lipophilicity

The introduction of the butyl group at the C2 position masks the phenolic hydroxyl of the parent o-vanillin, shifting the compound from a hydrogen-bond donor to a pure acceptor.[1]

- Predicted LogP: $\sim 2.6 - 2.9$ (Moderate lipophilicity).[1]
- Solubility: Highly soluble in DCM, Chloroform, DMSO, and Ethyl Acetate.[1] Sparingly soluble in water.[1]

Synthetic Architecture

The synthesis of **2-butoxy-3-methoxybenzaldehyde** is a classic application of the Williamson Ether Synthesis.[1] The reaction involves the O-alkylation of o-vanillin using an alkyl halide

under basic conditions.[1]

Reaction Logic

- Precursor: o-Vanillin (2-hydroxy-3-methoxybenzaldehyde).[1][3][4][5]
- Electrophile: 1-Bromobutane (n-butyl bromide).[1]
- Base: Potassium Carbonate (K_2CO_3).[1][6]
- Solvent: DMF (Dimethylformamide) or Acetonitrile.[1]
- Catalyst (Optional): Potassium Iodide (KI) to generate the more reactive alkyl iodide in situ (Finkelstein condition).[1]

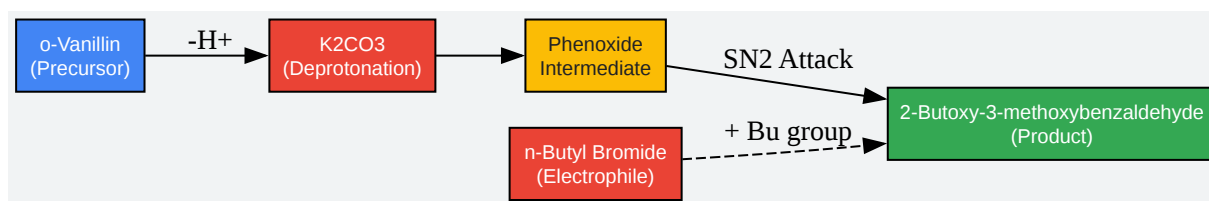
Validated Protocol (Step-by-Step)

Safety Note: Alkyl halides are alkylating agents and potential carcinogens.[1] DMF is hepatotoxic.[1] Perform all operations in a fume hood.

- Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve o-vanillin (1.0 eq) in anhydrous DMF (5 mL/mmol).
- Deprotonation: Add anhydrous K_2CO_3 (1.5 eq). The solution will turn yellow/orange due to the formation of the phenoxide anion.[1] Stir at room temperature for 15 minutes.
- Alkylation: Dropwise add 1-bromobutane (1.2 eq). If reaction kinetics are slow, add a catalytic amount of KI (0.1 eq).[1]
- Reflux: Heat the mixture to 60–80°C. Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes).
 - Endpoint: Disappearance of the o-vanillin spot (lower R_f due to -OH) and appearance of the less polar product (higher R_f).[1]
- Workup:
 - Cool to room temperature.[1]
 - Pour into ice-cold water (precipitates inorganic salts and removes DMF).[1]

- Extract with Ethyl Acetate (3x).[1]
- Wash organic layer with brine, dry over Na_2SO_4 , and concentrate in vacuo.[1]
- Purification: If necessary, purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).

Mechanistic Pathway (Graphviz)



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Figure 1: Synthetic pathway via Williamson Ether Synthesis, highlighting the critical deprotonation step.

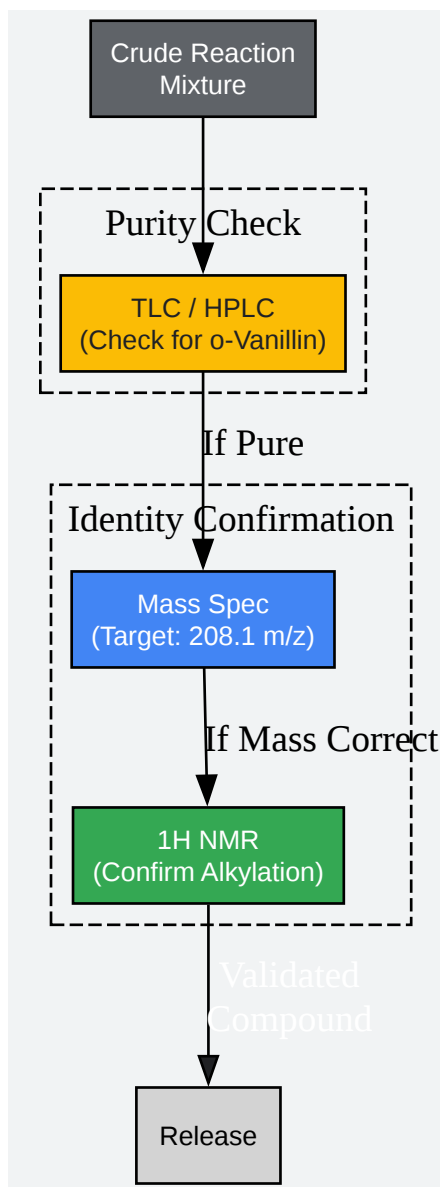
Analytical Validation

Trustworthiness in chemical synthesis relies on multi-modal characterization. A single technique is insufficient for publication-grade purity.[1]

Structural Confirmation Strategy

Technique	Observation Target	Expected Signal
^1H NMR (CDCl_3)	Aldehyde Proton (-CHO)	Singlet, δ 10.3–10.5 ppm
^1H NMR (CDCl_3)	Methoxy Group (-OCH ₃)	Singlet, δ ~3.9 ppm
^1H NMR (CDCl_3)	Butoxy Chain (-OCH ₂ -)	Triplet, δ ~4.1 ppm (deshielded by Oxygen)
IR Spectroscopy	Carbonyl Stretch (C=O)	Sharp band at ~1680–1690 cm^{-1}
IR Spectroscopy	Ether Stretch (C-O-C)	Bands at ~1260 and 1040 cm^{-1}
Absence of Signal	Phenolic -OH	Disappearance of broad band ~3400 cm^{-1} (IR)

Analytical Logic Workflow (Graphviz)



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Figure 2: Decision tree for analytical validation, prioritizing purity check before expensive spectral acquisition.

Pharmaceutical Utility

The 2-alkoxy-3-methoxybenzaldehyde scaffold is not merely an end-product but a versatile "warhead" carrier in medicinal chemistry.[1]

- Schiff Base Formation: The aldehyde group is highly reactive toward primary amines.[1] Condensation with aniline derivatives yields Schiff bases (imines), which are extensively

studied for antimicrobial and anticancer properties.

- Phenanthridine Synthesis: As noted in recent literature, derivatives of 2-hydroxy-3-methoxybenzaldehyde (and its alkylated forms) are precursors for phenanthridine alkaloids, which exhibit cytotoxicity against K-562 (leukemia) and MCF-7 (breast cancer) cell lines [1]. [1]
- Metal Ligands: The proximity of the methoxy oxygen and the imine nitrogen (post-condensation) creates a chelating pocket for transition metals (Cu, Zn, Ni), often used to synthesize metallodrugs.[1]

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